molecular formula C15H16N2O6S B4085873 N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B4085873
M. Wt: 352.4 g/mol
InChI Key: ZWTKBORAWASERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a complex structure with both ethoxy and methoxy functional groups, as well as a nitro group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of 4-methoxybenzenesulfonamide followed by the introduction of the ethoxyphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and subsequent reactions under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium ethoxide or methoxide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the ethoxy or methoxy groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial properties due to its sulfonamide structure.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The nitro group can also undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial activity.

Uniqueness

N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to the presence of both ethoxy and methoxy groups along with a nitro group, which provides a distinct set of chemical properties and reactivity compared to other sulfonamides

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-3-23-12-6-4-11(5-7-12)16-24(20,21)13-8-9-15(22-2)14(10-13)17(18)19/h4-10,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTKBORAWASERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 5
N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.